Cas no 380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-)
![2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- structure](https://it.kuujia.com/scimg/cas/380192-76-7x500.png)
380192-76-7 structure
Nome del prodotto:2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
- AF-399/13375142
- Oprea1_722959
- WAY-380064-A
- 1-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol
- CHEMBL1619901
- EN300-241733
- BDBM50419189
- 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- 380192-76-7
- DB-420294
- 1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
- SCHEMBL15833542
- ZERENEX ZXG000503
- AKOS005206521
-
- MDL: MFCD02324236
- Inchi: 1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2
- Chiave InChI: XFPRVFPKQLFJBJ-UHFFFAOYSA-N
- Sorrisi: C1C=C2C(=CC=1)CN(CC(O)COCC1C=CC(Cl)=CC=1)CC2
Proprietà calcolate
- Massa esatta: 331.1339066g/mol
- Massa monoisotopica: 331.1339066g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 346
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 32.7Ų
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241733-0.1g |
380192-76-7 | 95% | 0.1g |
$241.0 | 2024-06-19 | ||
Enamine | EN300-241733-5.0g |
380192-76-7 | 95% | 5.0g |
$797.0 | 2024-06-19 | ||
Enamine | EN300-241733-10.0g |
380192-76-7 | 95% | 10.0g |
$1181.0 | 2024-06-19 | ||
Enamine | EN300-241733-2.5g |
380192-76-7 | 95% | 2.5g |
$539.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.5g |
380192-76-7 | 95% | 0.5g |
$264.0 | 2024-06-19 | ||
Enamine | EN300-241733-1g |
380192-76-7 | 1g |
$274.0 | 2023-09-15 | |||
Enamine | EN300-241733-5g |
380192-76-7 | 5g |
$797.0 | 2023-09-15 | |||
Enamine | EN300-241733-10g |
380192-76-7 | 10g |
$1181.0 | 2023-09-15 | |||
Enamine | EN300-241733-1.0g |
380192-76-7 | 95% | 1.0g |
$274.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.05g |
380192-76-7 | 95% | 0.05g |
$230.0 | 2024-06-19 |
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Letteratura correlata
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-) Prodotti correlati
- 35968-82-2(2-Ethoxycarbonylmethyl-nicotinic acid ethyl ester)
- 1443333-33-2(1-tert-butyl-4-(2,2-diethoxyethyl)benzene)
- 301359-14-8(3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)
- 10436-22-3(6-6-6-(6-Aminohexyl)amino-1,6-dioxohexylaminohexylamino-6-oxo-hexanoic Acid)
- 1383968-53-3(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-)
- 1805298-23-0(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate)
- 474923-47-2(sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(11-carboxyundecanoylamino)ethyl phosphate)
- 2137136-20-8(4-Oxazolecarboxylic acid, 5-(2R)-2-piperazinyl-)
- 2172563-52-7({2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol)
- 1383823-62-8({spiro[2.3]hexan-5-yl}methanol)
Fornitori consigliati
atkchemica
(CAS:380192-76-7)2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta